FAM alquino, 5-isómero

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

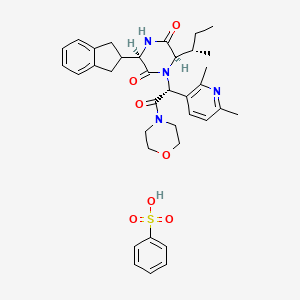

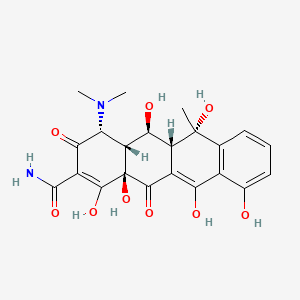

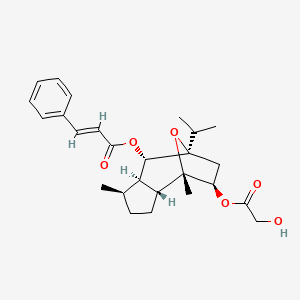

5-Fluoresceína Alquino (5-FAM-Alquino) es un colorante fluorescente que se utiliza ampliamente en diversas aplicaciones de investigación científica. Es un derivado de la fluoresceína, un fluoróforo bien conocido, y contiene un grupo alquino que le permite participar en reacciones de química click. El compuesto es altamente reactivo con grupos azida a través de la cicloadición de azida-alquino catalizada por cobre (CuAAC), convirtiéndolo en una herramienta valiosa para el etiquetado y la detección de biomoléculas en sistemas biológicos .

Aplicaciones Científicas De Investigación

5-FAM-Alquino se utiliza en una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 5-FAM-Alquino implica su participación en reacciones de química click. El grupo alquino reacciona con grupos azida en presencia de un catalizador de cobre para formar un enlace triazol estable. Esta reacción es altamente específica y eficiente, lo que permite el etiquetado preciso de biomoléculas. La parte de fluoresceína proporciona una fuerte señal de fluorescencia, que se puede detectar mediante espectroscopia de fluorescencia .

Análisis Bioquímico

Biochemical Properties

“FAM Alkyne, 5-Isomer” plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is used to label alkaline phosphatase (ALP) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

The effects of “FAM Alkyne, 5-Isomer” on various types of cells and cellular processes are significant. It influences cell function by providing a strong fluorescence signal that can be used to observe the dynamic changes of biomolecules within cells .

Molecular Mechanism

This process involves a reaction between the Alkyne group in the “FAM Alkyne, 5-Isomer” and molecules containing Azide groups .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, “FAM Alkyne, 5-Isomer” remains stable and does not degrade . Its long-term effects on cellular function have been observed in in vitro or in vivo studies.

Subcellular Localization

The subcellular localization of “FAM Alkyne, 5-Isomer” and its effects on activity or function are not mentioned in the available resources. It is known that it can easily diffuse into the solution, emitting a strong fluorescence signal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

5-FAM-Alquino se sintetiza a través de una serie de reacciones químicas que comienzan con la fluoresceína. El grupo alquino se introduce en la molécula de fluoresceína mediante una serie de pasos que implican la protección y desprotección de grupos funcionales, así como reacciones de acoplamiento. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza .

Métodos de producción industrial

En entornos industriales, la producción de 5-FAM-Alquino implica síntesis química a gran escala utilizando reactores automatizados y sistemas de purificación. El proceso está optimizado para un alto rendimiento y pureza, y el compuesto generalmente se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

5-FAM-Alquino se somete principalmente a reacciones de química click, específicamente la cicloadición de azida-alquino catalizada por cobre (CuAAC). Esta reacción es altamente eficiente y selectiva, formando un enlace triazol estable entre los grupos alquino y azida .

Reactivos y condiciones comunes

La reacción CuAAC requiere un catalizador de cobre, típicamente sulfato de cobre (CuSO₄), y un agente reductor como el ascorbato de sodio. La reacción se lleva a cabo en condiciones acuosas, a menudo con la adición de un ligando para estabilizar el catalizador de cobre .

Productos principales

El producto principal de la reacción CuAAC que involucra 5-FAM-Alquino es una biomolécula etiquetada con fluorescencia, donde la parte de fluoresceína proporciona una fuerte señal de fluorescencia para la detección y el análisis .

Comparación Con Compuestos Similares

Compuestos similares

6-Fluoresceína Alquino: Similar a 5-FAM-Alquino pero con el grupo alquino unido en una posición diferente en la molécula de fluoresceína.

5-Carboxifluoresceína Alquino: Otro derivado de la fluoresceína con un grupo alquino, utilizado para aplicaciones similares.

Cianina 5 Alquino: Una clase diferente de colorante fluorescente con un grupo alquino, utilizado para el etiquetado y la detección.

Singularidad

5-FAM-Alquino es único debido a su alta reactividad y especificidad en las reacciones de química click. Su fuerte señal de fluorescencia y estabilidad lo convierten en una opción preferida para diversas aplicaciones de etiquetado y detección en la investigación científica .

Propiedades

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 |

Source

|

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)